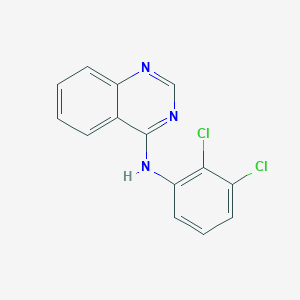

N-(2,3-dichlorophenyl)quinazolin-4-amine

CAS No.:

Cat. No.: VC15619666

Molecular Formula: C14H9Cl2N3

Molecular Weight: 290.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H9Cl2N3 |

|---|---|

| Molecular Weight | 290.1 g/mol |

| IUPAC Name | N-(2,3-dichlorophenyl)quinazolin-4-amine |

| Standard InChI | InChI=1S/C14H9Cl2N3/c15-10-5-3-7-12(13(10)16)19-14-9-4-1-2-6-11(9)17-8-18-14/h1-8H,(H,17,18,19) |

| Standard InChI Key | NIXXUWRPJWRXRI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=NC=N2)NC3=C(C(=CC=C3)Cl)Cl |

Introduction

Chemical Identity and Structural Features

N-(2,3-Dichlorophenyl)quinazolin-4-amine belongs to the quinazoline class of heterocyclic compounds, which feature a fused benzene and pyrimidine ring system. The compound’s structure includes a 2,3-dichlorophenyl group attached to the 4-amino position of the quinazoline scaffold. Key features include:

-

Molecular Weight: ~278.15 g/mol (calculated based on similar derivatives ).

-

Substituent Effects: The 2,3-dichloro substitution on the phenyl ring introduces steric and electronic modifications that influence solubility, receptor binding, and metabolic stability compared to other positional isomers (e.g., 3,4-dichlorophenyl derivatives) .

Synthesis and Physicochemical Properties

Synthetic Routes

The synthesis of N-(2,3-dichlorophenyl)quinazolin-4-amine likely follows established methods for 4-aminoquinazoline derivatives. A plausible pathway involves:

-

Chlorination of Quinazoline: Starting with 4-chloroquinazoline, which reacts with 2,3-dichloroaniline in a nucleophilic aromatic substitution (SNAr) reaction .

-

Catalytic Amination: Palladium-catalyzed coupling reactions, as described for analogous compounds, may enhance yield and regioselectivity .

Example reaction:

Physicochemical Data

While experimental data for this specific compound are unavailable, properties can be extrapolated from analogs:

| Property | Value (Estimated) | Source Compound Reference |

|---|---|---|

| Density | 1.3–1.4 g/cm³ | |

| Boiling Point | 390–410°C | |

| LogP (Lipophilicity) | 3.8–4.2 | |

| Solubility in DMSO | >10 mM |

The dichlorophenyl group enhances hydrophobicity, potentially improving blood-brain barrier permeability but reducing aqueous solubility .

Structure-Activity Relationships (SAR)

Critical substituent effects derived from related compounds:

-

Chlorine Position: 3,4-Dichloro substitution (as in PubChem CID 49852940 ) enhances receptor binding compared to 2,3-dichloro, but the latter may improve metabolic stability due to reduced steric hindrance .

-

Amino Group Modifications: Bulky substituents (e.g., morpholinopropoxy ) increase solubility but reduce cell permeability, highlighting a trade-off in drug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume